molecular formula C10H15FN2 B12100629 6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine

6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine

Cat. No.: B12100629
M. Wt: 182.24 g/mol
InChI Key: RJRHCVRHUHZNDR-UHFFFAOYSA-N
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Description

6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine is an organic compound with the molecular formula C({10})H({15})FN(_{2}) This compound features a pyridine ring substituted with a fluorine atom and an amine group attached to a 3-methylbutan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminopyridine and 6-fluoropyridine.

    Alkylation: The 2-aminopyridine undergoes alkylation with 3-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate (K(_2)CO(_3)) to form N-(3-methylbutan-2-yl)pyridin-2-amine.

    Fluorination: The resulting compound is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: The compound could influence various cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-N-(3-methylbutyl)pyridin-2-amine: Similar structure but with a different alkyl chain.

    6-Fluoro-N-(2-methylbutan-2-yl)pyridin-2-amine: Variation in the position of the methyl group on the alkyl chain.

    6-Fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine: Longer alkyl chain.

Uniqueness

6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the specific alkyl chain can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H15FN2/c1-7(2)8(3)12-10-6-4-5-9(11)13-10/h4-8H,1-3H3,(H,12,13)

InChI Key

RJRHCVRHUHZNDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=NC(=CC=C1)F

Origin of Product

United States

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